molecular formula C23H16F4N2OS B2860668 2-((4-fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226444-73-0

2-((4-fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2860668
CAS No.: 1226444-73-0
M. Wt: 444.45
InChI Key: KIBDXUPVCNJQNQ-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a tri-substituted imidazole derivative with distinct functional groups:

  • Position 1: 4-(Trifluoromethoxy)phenyl group, contributing lipophilicity and electron-withdrawing effects.
  • Position 2: 4-Fluorobenzylthio moiety, enhancing metabolic stability and membrane permeability.

While direct data on its biological activity is absent in the provided evidence, its structural features align with compounds targeting enzymes (e.g., TGR5 agonists) or tubulin (e.g., anticancer agents) . The trifluoromethoxy group (~OCF₃) and thioether linkage suggest improved pharmacokinetic properties compared to analogs with methoxy (~OCH₃) or ether groups .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F4N2OS/c24-18-8-6-16(7-9-18)15-31-22-28-14-21(17-4-2-1-3-5-17)29(22)19-10-12-20(13-11-19)30-23(25,26)27/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBDXUPVCNJQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Chemical Formula : C19_{19}H16_{16}F3_{3}N2_{2}S
  • Molecular Weight : 368.40 g/mol

Structural Features

The compound features:

  • A trifluoromethoxy group, which is known to enhance biological activity through electron-withdrawing effects.
  • A fluorobenzyl moiety that may contribute to its lipophilicity and potential interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including compounds similar to the target compound. For instance, a related imidazole derivative demonstrated significant antiproliferative activity against various cancer cell lines, indicating that structural modifications can lead to enhanced anticancer properties.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of imidazole derivatives against three cancer cell lines (A549, SGC-7901, HeLa). The results are summarized in Table 1 below.

CompoundIC50_{50} (µM)Selectivity Index
2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazoleTBDTBD
Control (5-FU)18.5323–46 (normal cells vs. tumor cells)

This preliminary data suggests that modifications in the imidazole structure can lead to compounds with selective cytotoxicity towards tumor cells while sparing normal cells, a crucial characteristic for cancer therapeutics.

The mechanism by which these imidazole derivatives exert their effects often involves the induction of apoptosis in cancer cells. For example, studies have shown that certain imidazole derivatives increase the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), thus promoting cell death pathways.

Antimicrobial Activity

Imidazole derivatives have also been studied for their antimicrobial properties. A related compound demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that structural features such as aryl rings and electron-withdrawing groups play a role in enhancing antibacterial efficacy.

Table 2: Antimicrobial Activity Against MRSA

CompoundMinimum Inhibitory Concentration (MIC)
2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazoleTBD
Control (Standard Antibiotic)TBD

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Biological Activity Reference
Target Compound 1: 4-(Trifluoromethoxy)phenyl; 2: 4-Fluorobenzylthio; 5: Phenyl ~463.4 (calculated) Not reported -
2-((2-(4-(1H-Imidazol-1-yl)phenoxy)ethyl)thio)-5-(2-(3,4-dimethoxyphenyl)propan-2-yl)-1-(4-fluorophenyl)-1H-imidazole (6g) 1: 4-Fluorophenyl; 2: Thioethylphenoxyimidazole; 5: Dimethoxyphenylpropan-2-yl >500 (estimated) Potent TGR5 agonist (oral efficacy)
2-Chloro-5-(2,6-difluorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (3.113) 1: 4-(Trifluoromethoxy)phenyl; 2: Cl; 5: 2,6-Difluorophenyl ~391.7 (calculated) Potential tubulin inhibitor
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole 1: H; 2: 4-Methoxyphenyl; 5: CF₃ 242.20 Not reported
2-((4-Fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole 1: 2-Methoxyethyl; 2: 4-Fluorobenzylthio; 5: p-Tolyl ~384.4 (calculated) Not reported
5-(4-Bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol 1: 4-(Difluoromethoxy)phenyl; 2: Thiol; 5: 4-Bromophenyl ~402.2 (calculated) Not reported

Substituent Effects on Pharmacokinetics and Activity

Trifluoromethoxy (OCF₃) vs. Methoxy (OCH₃) :
  • The target’s OCF₃ group increases lipophilicity (logP ~4.5 estimated) compared to methoxy analogs (e.g., compound in , logP 2.6), enhancing blood-brain barrier penetration .
  • OCF₃’s electron-withdrawing nature may stabilize the imidazole ring, reducing metabolic oxidation compared to OCH₃ .
Thioether vs. Ether Linkages :
  • Thioether groups (e.g., target compound, ) exhibit slower oxidative metabolism than ethers, improving half-life .
  • The 4-fluorobenzylthio group in the target compound may offer steric hindrance, reducing enzymatic degradation compared to simpler thiols (e.g., ) .
Aromatic Substitution Patterns :
  • Halogenated analogs (e.g., 4-bromophenyl in ) may exhibit stronger van der Waals interactions but higher molecular weight, impacting solubility .

Hydrogen Bonding and Crystal Packing

  • The target’s 4-fluorobenzylthio group may participate in C–H···F interactions, similar to patterns described in .
  • Imidazole N–H groups typically form hydrogen bonds with acceptors (e.g., carbonyls), influencing crystal packing and solubility .

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